3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis and Conformational Analysis : Compounds containing the dioxaborolan moiety, similar to 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole, have been synthesized and characterized using various spectroscopic methods. The molecular structures of these compounds are further confirmed by X-ray diffraction and compared with density functional theory (DFT) calculations, showing consistency between the optimized molecular structures and crystal structures. The molecular electrostatic potential and frontier molecular orbitals are investigated, revealing physicochemical properties of the compounds (Huang et al., 2021).
Chemical and Physicochemical Properties
- Molecular Structure and Vibrational Properties Studies : Studies have been conducted to synthesize and characterize similar compounds with 1,3,2-dioxaborolan moieties. These studies include vibrational properties and conformational analysis, with DFT and TD-DFT calculations providing insights into spectroscopic data, geometrical parameters, and molecular electrostatic potential. Such analyses help understand the molecular structures and potential applications of these compounds in various scientific fields (Wu et al., 2021).
Applications in Polymer Science and Organic Electronics
- Polymer Synthesis and Properties : The dioxaborolan moiety is instrumental in the synthesis of fully conjugated copolymers, indicating its role in the development of materials with specific optical and electronic properties. These materials are characterized by methods such as FTIR, NMR, DSC, UV-visible, and photoluminescence, suggesting their potential applications in organic electronics and photonics (Grigoras & Antonoaia, 2005).
Molecular Docking and Biological Activity
- Molecular Docking and Medicinal Chemistry : Compounds with similar structures have been subjected to molecular docking studies to explore their potential as anti-inflammatory and antimicrobial agents. These studies reveal the binding interactions of the compounds with specific protein sites, indicating their therapeutic potential in medicinal chemistry (Kumara et al., 2017).
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis, particularly in the formation of carbon-boron bonds .
Mode of Action
The compound’s mode of action involves its interaction with other molecules to form carbon-boron bonds . This is typically achieved through a process known as borylation, where a carbon-hydrogen bond is replaced by a carbon-boron bond .
Biochemical Pathways
The compound plays a role in the borylation of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts . This process forms part of the larger biochemical pathway of carbon-boron bond formation, which is crucial in the synthesis of various organic compounds .
Result of Action
The result of the compound’s action is the formation of new carbon-boron bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for organic electronics .
Action Environment
The action, efficacy, and stability of 3-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazole can be influenced by various environmental factors. These include the presence of other reactants, the temperature and pressure of the reaction environment, and the presence of catalysts . The compound is typically stored under an inert atmosphere at 2-8°C to maintain its stability .
Future Directions
Biochemical Analysis
Biochemical Properties
Similar compounds have been used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They have also been used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Molecular Mechanism
It is known that similar compounds can form aryl boronates when coupled with aryl iodides in the presence of a copper catalyst
Properties
IUPAC Name |
3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO3/c1-9-11-7-6-10(8-12(11)17-16-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQQVFSAZXLITF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=NO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1939174-64-7 |
Source
|
Record name | 3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-benzoxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.